1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one

Positional isomerism Structural characterisation Procurement specification

Researchers face positional isomer variability that confounds SAR interpretation. This ≥98% purity 4-methyl isomer (CAS 1355181-96-2) eliminates that variable. - **Quantitative SAR anchor**: The 4-methyl position vs 2-/5-methyl analogs enables matched molecular pair analysis. - **Synthetic handle**: Propan-1-one carbonyl permits reductive amination & oxime formation without dihydroisoquinoline protection. - **LC-MS standard**: +14.02 Da mass shift from non-methylated analog; reliable retention-time calibration. Ideal for multi-step campaigns requiring refrigerated (2-8°C) intermediate stability.

Molecular Formula C18H20N2O
Molecular Weight 280.4 g/mol
Cat. No. B11847715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one
Molecular FormulaC18H20N2O
Molecular Weight280.4 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN=C(C=C1C)N2CCC3=CC=CC=C3C2
InChIInChI=1S/C18H20N2O/c1-3-17(21)16-11-19-18(10-13(16)2)20-9-8-14-6-4-5-7-15(14)12-20/h4-7,10-11H,3,8-9,12H2,1-2H3
InChIKeyGWLFQHXIMJFPQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-Pyridinyl Dihydroisoquinoline Propanone: Identity & Sourcing


1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)propan-1-one (CAS 1355181-96-2) is a synthetic small molecule composed of a 3,4-dihydroisoquinoline fragment attached to a 4-methylpyridin-3-yl ring bearing a propan-1-one substituent . It belongs to the broader class of 3,4-dihydroisoquinolin-2(1H)-yl compounds that have been investigated in medicinal chemistry campaigns targeting kinases, GPCRs, and epigenetic enzymes [1]. The molecular formula is C₁₈H₂₀N₂O with a molecular weight of 280.36 g mol⁻¹, and commercial lots are offered at ≥97% purity (HPLC) by multiple global suppliers .

1 Defined 4-methyl regioisomer with multi-source purity documentation supports positional SAR array assembly
2 Propanone carbonyl provides a selective handle for reductive amination, oxime formation, and organometallic additions
3 Refrigerated storage (2–8 °C) recommended to preserve compound integrity during long-term synthetic campaigns

Interchange Limitations for This Dihydroisoquinoline Scaffold


Compounds that share the dihydroisoquinoline-pyridine-propanone scaffold but differ in the methyl substitution position or carbonyl reduction state are not freely interchangeable. Positional isomerism on the pyridine ring (methyl at C4 vs C2 vs C5) alters the electronic environment of the conjugated ketone, modifies steric hindrance around the propanone carbonyl, and can shift the conformational preference of the entire molecule . Even a single-atom reduction from ketone to alcohol (CAS 1355194-02-3) changes hydrogen-bond donor/acceptor capacity and metabolic susceptibility . In a research or procurement context, assuming equipotency or equivalent physicochemical behaviour across these analogs without explicit experimental confirmation introduces uncontrolled variables that can confound structure-activity relationship (SAR) campaigns, analytical method development, or synthetic route optimisation.

Regioisomeric identity
4-methyl pyridine substitution, multi-vendor purity verification
2‑ or 5‑methyl isomers with limited purity documentation
Purity and documentation gaps may shift SAR interpretation across positional analogs
Redox state
Ketone (propanone) at higher oxidation state, C=O chromophore and IR signature
Primary alcohol analog (CAS 1355194‑02‑3), reactive nucleophile
Alcohol analog may require protection for carbonyl‑selective chemistry; reaction monitoring differs
Thermal stability profile
Cold‑chain storage (2–8 °C) recommended by suppliers
Non‑methylated analog (CAS 1355179‑76‑8) shipped at room temperature
Thermal lability may affect long‑term lot consistency and require refrigerated infrastructure

Differentiation Evidence Against Closest Analogs


Regioisomeric Purity Differentiation

Among the three commercially available methylpyridin-3-yl regioisomers bearing the identical dihydroisoquinoline-propanone scaffold, the 4-methyl derivative (CAS 1355181-96-2) is the only positional isomer for which suppliers explicitly certify ≥98% purity (HPLC) without co-eluting isomer contamination . The 2-methyl analog (CAS 1355217-54-7) is typically listed at 95% purity , while the 5-methyl analog (CAS 1355189-78-4) lacks publicly posted batch-specific purity certificates from multiple independent vendors . This difference in available purity documentation directly affects the reliability of the compound as a starting material for SAR studies.

Regioisomeric purity
Head-to-head
≥98% purity (multi-source) vs. 95% (2‑methyl) / 98% single‑source (5‑methyl)
Supports regioisomeric purity for quantitative SAR interpretation
Multi‑vendor COA verification recommended
Positional isomerism Structural characterisation Procurement specification

Molecular Weight Differentiation

The 4-methyl substitution on the pyridine ring adds 14.02 Da to the molecular weight relative to the unsubstituted pyridine core analog (CAS 1355179-76-8, MW 266.34 Da) . This mass increment is critical for distinguishing the compounds by LC-MS and for maintaining accurate stoichiometric calculations in reaction setups. Both compounds share the C₁₈H₂₀N₂O formula versus C₁₇H₁₈N₂O, a difference of one methylene unit detectable by high-resolution mass spectrometry .

Mass shift vs. non‑methylated
Head-to-head
+14.02 Da (+5.26%)
Provides unambiguous LC-MS differentiation from the non-methylated analog
One CH₂ group detectable by HRMS
Molecular weight Physicochemical property Library design

Ketone Stability vs. Alcohol Analog

The ketone functionality of CAS 1355181-96-2 is at a higher oxidation state than the corresponding primary alcohol analog (CAS 1355194-02-3, (6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyridin-3-yl)methanol) . The ketone is less prone to unintended acylation or oxidation during downstream reactions compared to the alcohol, which can act as a nucleophile. The alcohol analog has a molecular weight of 254.33 g mol⁻¹ (C₁₆H₁₈N₂O), 26.03 Da lighter than the target compound . The presence of the carbonyl also provides a distinct UV chromophore and IR absorption band (C=O stretch ~1700–1725 cm⁻¹) absent in the alcohol, enabling reaction progress monitoring by spectroscopic methods .

Ketone vs. alcohol analog
Cross‑study comparable
Target: ketone (C=O), MW 280.36 | Comparator: alcohol (CH₂OH), MW 254.33 (−26.03 Da)
Enables selective carbonyl chemistry without alcohol protection
IR‑active C=O stretch supports reaction monitoring
Functional group stability Redox state Synthetic intermediate

Cold-Chain Storage Requirement

The 4-methyl regioisomer is specified for storage at 2–8°C (sealed, dry conditions) by at least one major supplier , whereas the non-methylated analog (CAS 1355179-76-8) is listed for room-temperature shipping and storage . This differential storage recommendation suggests that the 4-methyl substitution may increase the compound's sensitivity to thermal degradation, hydrolysis, or oxidation, making controlled cold-chain handling a procurement-relevant quality parameter.

Cold‑chain requirement
Context‑dependent
2–8 °C recommended vs. room‑temperature shipping for non‑methylated analog
Indicates potential thermal lability; cold‑chain procurement should be planned
Vendor‑specified storage condition
Stability Storage condition Procurement logistics

Bioactivity Data Gap Advisory

As of the current evidence cutoff, no peer-reviewed publication, patent, or authoritative database (ChEMBL, PubChem BioAssay, BindingDB, DrugBank) reports any quantitative biological activity data (IC₅₀, Kd, Ki, EC₅₀, % inhibition) for CAS 1355181-96-2 or its closest regioisomeric analogs (CAS 1355189-78-4, 1355217-54-7). This is a critical evidence gap that precludes any direct biological differentiation claim. Procurement decisions must therefore be based on physicochemical purity, structural identity, and vendor reliability rather than on comparative pharmacology.

Bioactivity data gap
Data to verify
No IC₅₀, Kd, or % inhibition data found in public databases
Procurement decisions rely on purity and identity, not pharmacology
Compound uncharacterised as a bioactive probe; verify before screening
Data transparency SAR gap Procurement risk

Recommended Applications for This Compound


Defined Regioisomer for SAR Arrays

The >98% purity with independent multi-vendor verification makes CAS 1355181-96-2 the most reliably characterised 4-methyl isomer for constructing matched molecular pairs with the 2-methyl and 5-methyl analogs. Researchers can systematically probe the effect of methyl position on biological target engagement, using the higher-purity 4-methyl compound as the anchor for quantitative SAR interpretation.

Synthetic Intermediate: Ketone Handle

The propan-1-one carbonyl provides a selective handle for transformations such as reductive amination, oxime/hydrazone formation, or organometallic addition, while the dihydroisoquinoline nitrogen remains available for further derivatisation. In this role, the ketone compound is preferred over the alcohol analog (CAS 1355194-02-3), which would require protection before carbonyl-selective chemistry.

LC-MS Analytical Reference Standard

The well-defined molecular weight (280.36 g mol⁻¹), distinct SMILES, and +14.02 Da mass shift relative to the non-methylated analog provide clear chromatographic and mass spectrometric differentiation. Coupled with ≥98% purity certification, the compound serves as a reliable retention-time and mass-calibration standard for LC-MS workflows monitoring synthetic progress or impurity profiling.

Cold-Chain Intermediate for Sensitive Chemistry

Given the supplier-recommended 2–8°C storage condition, laboratories equipped with refrigerated inventory management systems can maintain compound integrity during long-term storage. This makes the compound suitable for multi-step synthetic campaigns where intermediate stability is critical and thermal degradation must be minimised.

Application
Selection Property
Validation Focus
Positional SAR array construction
Multi‑source purity verification
Regioisomeric purity confirmation across analogs
Synthetic intermediate – ketone‑selective chemistry
Carbonyl reactivity without alcohol protection
Reaction progress monitoring by IR or LC‑MS
LC‑MS analytical reference standard
Distinct mass (+14 Da) and retention identity
Retention time and mass calibration in synthetic workflows
Cold‑chain intermediate for sensitive chemistry
Refrigerated stability profile
Integrity verification after prolonged 2–8 °C storage
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